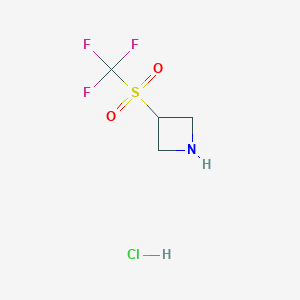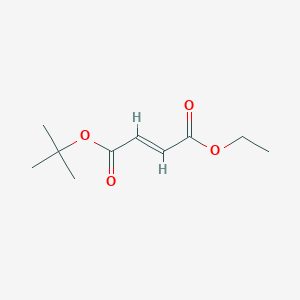
Tert-butyl ethyl fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl ethyl fumarate can be synthesized through the esterification of monoethyl fumarate with tert-butyl alcohol. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The process is carried out in a dry dichloromethane solvent at low temperatures (0°C) to ensure the formation of the ester. The reaction mixture is then stirred at room temperature for several hours, followed by filtration and purification steps to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification steps may include distillation under reduced pressure to isolate the ester from other by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ethyl fumarate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of the ester into its corresponding carboxylic acid and alcohol under acidic or basic conditions.
Transesterification: The exchange of the ester group with another alcohol, facilitated by catalysts such as sodium tert-butoxide.
Common Reagents and Conditions
Esterification: DCC and DMAP in dichloromethane.
Hydrolysis: Acidic or basic aqueous solutions.
Transesterification: Sodium tert-butoxide in anhydrous conditions.
Major Products Formed
Hydrolysis: Fumaric acid and tert-butyl alcohol.
Transesterification: New esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
Tert-butyl ethyl fumarate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Mécanisme D'action
The mechanism of action of tert-butyl ethyl fumarate involves its reactivity as an ester. In esterification reactions, the compound acts as a nucleophile, attacking the carbonyl carbon of carboxylic acids to form new ester bonds. In hydrolysis, the ester bond is cleaved by water molecules, resulting in the formation of the corresponding carboxylic acid and alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ethyl fumarate: An ester of fumaric acid with methyl and ethyl groups.
Diethyl fumarate: An ester of fumaric acid with two ethyl groups.
Tert-butyl methyl fumarate: An ester of fumaric acid with tert-butyl and methyl groups.
Uniqueness
Tert-butyl ethyl fumarate is unique due to the presence of both tert-butyl and ethyl groups, which confer distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that may not be achievable with other similar esters .
Propriétés
Formule moléculaire |
C10H16O4 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
4-O-tert-butyl 1-O-ethyl (E)-but-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-5-13-8(11)6-7-9(12)14-10(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |
Clé InChI |
CZFQVAZEWFKUTC-VOTSOKGWSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C=CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B13552191.png)
![N-(2-{[(1,4-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethyl)-3-fluoro-4-methylbenzamide hydrochloride](/img/structure/B13552204.png)
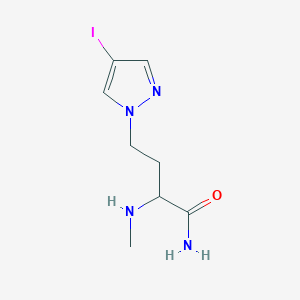
![5-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13552211.png)
![5-Methylspiro[3.3]heptan-1-one](/img/structure/B13552213.png)

![1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
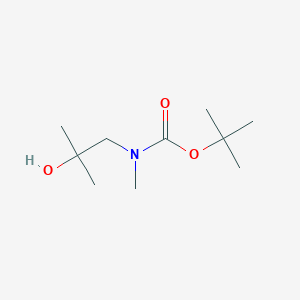
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
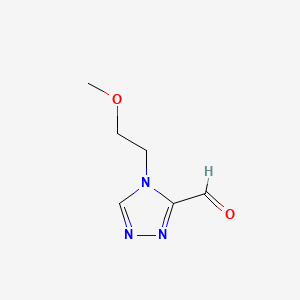
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
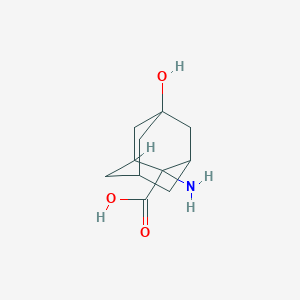
![6-{[(Tert-butoxy)carbonyl]amino}-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B13552259.png)
